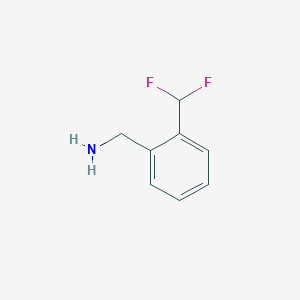

2-(Difluorometil)bencilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

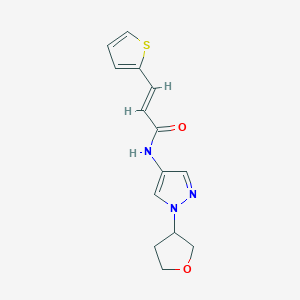

“2-(Difluoromethyl)benzylamine” is a chemical compound with the linear formula C8H9F2N . It has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .

Synthesis Analysis

The synthesis of “2-(Difluoromethyl)benzylamine” involves various chemical reactions. For instance, it has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .

Molecular Structure Analysis

The molecular structure of “2-(Difluoromethyl)benzylamine” is represented by the linear formula C8H9F2N . The molecular weight of this compound is 157.16 .

Chemical Reactions Analysis

“2-(Difluoromethyl)benzylamine” participates in various chemical reactions. For instance, it has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .

Physical And Chemical Properties Analysis

“2-(Difluoromethyl)benzylamine” is a white to yellow solid . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Aplicaciones Científicas De Investigación

- Aplicaciones:

- Aplicaciones:

- Dopaje interfacial y pasivación de defectos:

Difluorometilación en etapas tardías en la síntesis orgánica

Acoplamiento molecular y diseño de fármacos

Celdas solares de perovskita

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that benzylamine, a compound structurally similar to 2-(difluoromethyl)benzylamine, interacts with enzymes such as trypsin-1 and trypsin-2

Mode of Action

The exact mode of action of 2-(Difluoromethyl)benzylamine is not well-documented. It is suggested that the compound might interact with its targets, leading to changes in their function. The difluoromethyl group in the compound could potentially influence these interactions .

Biochemical Pathways

It is known that the compound can be used as a synthetic intermediate in the preparation of various biologically active compounds, including anti-cancer, anti-diabetic, and anti-viral drugs . This suggests that 2-(Difluoromethyl)benzylamine may influence multiple biochemical pathways, depending on the specific active compounds it helps synthesize.

Pharmacokinetics

It is known that the compound is a liquid that can dissolve in various organic solvents This suggests that it may have good bioavailability

Result of Action

As a synthetic intermediate, the compound’s effects would largely depend on the specific biologically active compounds it helps synthesize .

Action Environment

It is recommended that the compound be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability

Análisis Bioquímico

Biochemical Properties

It is known that the compound can participate in difluoromethylation processes

Cellular Effects

Related compounds such as Difluoromethylornithine (DFMO) have been found to exert cytostatic effects on mammalian cells

Molecular Mechanism

It is suggested that it may participate in difluoromethylation processes, which involve the transfer of a CF2H group to various substrates

Metabolic Pathways

It is suggested that it may participate in difluoromethylation processes

Propiedades

IUPAC Name |

[2-(difluoromethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFXUUBMQYTOGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)

![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)

![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)